Zirconium carboxyethyl acrylate is an organometallic compound characterized by the presence of zirconium, a transition metal, bonded to carboxyethyl acrylate moieties. Its chemical formula is and it has a molecular weight of approximately 576.57 g/mol. This compound is notable for its ability to participate in polymerization reactions, leading to the formation of various polymeric materials with unique properties. Zirconium carboxyethyl acrylate is often utilized in advanced materials science due to its reactivity and potential for cross-linking in polymer networks .
Zirconium carboxyethyl acrylate can be synthesized through several methods:
These methods can vary in terms of efficiency, yield, and purity of the final product .
Zirconium carboxyethyl acrylate finds applications across various fields:
Interaction studies involving zirconium carboxyethyl acrylate focus on its behavior in different environments:
These studies are crucial for optimizing its use in industrial applications and understanding its behavior in biological systems .
Zirconium carboxyethyl acrylate shares similarities with several other organometallic compounds. Here are some comparable compounds:
Compound Name | Key Features | Uniqueness of Zirconium Carboxyethyl Acrylate |
---|---|---|
Titanium Carboxyethyl Acrylate | Similar polymerization capabilities; used in coatings | Zirconium offers different coordination chemistry properties |
Aluminum Carboxyethyl Acrylate | Lower reactivity compared to zirconium; used in adhesives | Higher stability and reactivity due to zirconium's d-orbitals |
Zinc Carboxyethyl Acrylate | Used for similar applications but often less durable | Enhanced mechanical properties due to zirconium's larger atomic size |
Zirconium carboxyethyl acrylate stands out due to its unique combination of reactivity, coordination chemistry, and potential for forming high-performance polymers, making it particularly valuable in advanced material applications .
Zirconium carboxyethyl acrylate represents a specialized organometallic compound with unique structural and thermal properties that distinguish it from conventional organic acrylates. This comprehensive characterization focuses on the spectroscopic profiling and thermal behavior analysis of this multifunctional compound, providing essential insights into its molecular structure and thermal stability characteristics [1] [2] [3].
The spectroscopic characterization of zirconium carboxyethyl acrylate reveals distinctive features arising from the coordination of zirconium metal center with carboxyethyl acrylate ligands. The compound exhibits a molecular formula of C24H28O16Zr with a molecular weight of 663.69 g/mol, indicating a tetrahedral coordination environment around the central zirconium atom [1] [2] [3]. The structural complexity of this organozirconium compound necessitates detailed spectroscopic analysis to elucidate the nature of chemical bonding and functional group interactions.
The Fourier Transform Infrared spectroscopic analysis of zirconium carboxyethyl acrylate provides comprehensive information about the functional groups present in the molecular structure and their coordination behavior with the zirconium center. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for the identification of specific functional groups and their bonding environments [4] [5] [6].
Carboxylic Acid and Ester Functional Groups: The most prominent feature in the infrared spectrum is the broad, intense absorption envelope extending from 3400 to 2400 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching vibrations in carboxylic acid groups [5] [6] [7]. This broad absorption partially obscures the aliphatic C-H stretching vibrations that appear in the 3000-2850 cm⁻¹ region. The presence of this extremely broad O-H stretch, combined with the carbonyl absorption, provides definitive evidence for carboxylic acid functionality in the compound [7] [8].
The carbonyl stretching region exhibits intense absorptions between 1730-1700 cm⁻¹, which corresponds to both ester and carboxylic acid C=O functionalities [5] [6] [7]. The position of these carbonyl stretches indicates the presence of both free and coordinated carboxylate groups. The coordination of carboxylate groups to the zirconium center results in a characteristic shift and splitting of the carbonyl absorption compared to free carboxylic acids [4] [9].
Carboxylate Coordination Signatures: A significant diagnostic peak appears at 1410 cm⁻¹, which is assigned to the symmetric stretching vibration of coordinated carboxylate groups (COO⁻) [5] [6]. This absorption is particularly important as it provides direct evidence for the coordination of carboxylate ligands to the zirconium metal center. The presence and position of this peak are consistent with bidentate or bridging carboxylate coordination modes [4] [9].
Ester Linkage Characterization: The ester functional groups in the carboxyethyl acrylate ligands exhibit characteristic absorption patterns. The strong absorption band in the 1260-1000 cm⁻¹ region corresponds to C-O stretching vibrations of the ester groups [7] [6]. A medium-intensity peak at 1149 cm⁻¹ is assigned to the O-C-C stretching vibration, which is typical for ester linkages [6] [7]. These absorptions confirm the integrity of the ester functionality in the coordinated ligands.
Zirconium-Oxygen Coordination Bonds: The metal-ligand coordination is evidenced by characteristic absorptions in the lower frequency region. Medium-intensity peaks at 786 cm⁻¹ and 693 cm⁻¹ are assigned to Zr-O stretching and Zr-O-C bending vibrations, respectively [4] [9]. These absorptions provide direct spectroscopic evidence for the formation of coordinate covalent bonds between the zirconium center and the oxygen atoms of the carboxylate ligands.
Hydrogen Bonding Effects: The O-H out-of-plane bending vibration appears as a medium-intensity band at approximately 930 cm⁻¹ [7] [8]. This absorption, combined with the broad O-H stretching envelope, indicates extensive hydrogen bonding interactions both within the molecule and potentially between molecules in the solid state.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about zirconium carboxyethyl acrylate, particularly regarding the coordination environment and molecular dynamics. While direct ⁹¹Zr Nuclear Magnetic Resonance studies are challenging due to the quadrupolar nature of the zirconium nucleus, ¹H and ¹³C Nuclear Magnetic Resonance techniques offer valuable insights into the organic ligand environment and coordination behavior [10] [11] [12].
Proton Nuclear Magnetic Resonance Characteristics: The ¹H Nuclear Magnetic Resonance spectrum of zirconium carboxyethyl acrylate exhibits distinctive features arising from the coordination of carboxyethyl acrylate ligands to the zirconium center. The vinyl protons of the acrylate groups appear as characteristic multipiples in the 5.5-6.5 ppm region, with the terminal vinyl protons showing typical coupling patterns [10] [12] [13]. The carboxylic acid protons appear as a broad signal around 11-13 ppm, indicating hydrogen bonding interactions and exchange processes [13].
The methylene protons of the carboxyethyl chains exhibit complex multiplet patterns in the 2.5-4.5 ppm region, reflecting the influence of the coordination environment on the chemical shift positions [10] [12]. The coordination of carboxylate groups to zirconium results in a systematic downfield shift of adjacent methylene protons compared to free carboxyethyl acrylate, providing evidence for successful complex formation.
Carbon-13 Nuclear Magnetic Resonance Analysis: ¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the coordinated ligands and provides information about the coordination-induced changes in electronic environment [4] [10]. The carbonyl carbons of both ester and carboxylate functionalities appear in the 160-180 ppm region, with the coordinated carboxylate carbons typically showing slight upfield shifts compared to free carboxylic acids [12] [13].
The vinyl carbons of the acrylate groups appear at characteristic positions around 128-131 ppm for the β-carbon and 166 ppm for the carbonyl carbon [10] [14]. The ethylene bridge carbons appear in the aliphatic region (20-70 ppm), with the carbon adjacent to the ester oxygen showing the expected downfield shift [12] [14].
Coordination-Induced Chemical Shift Changes: The coordination of carboxyethyl acrylate ligands to zirconium results in systematic changes in the Nuclear Magnetic Resonance chemical shifts compared to the free ligands. These changes provide direct evidence for the formation of coordinate bonds and allow for the assessment of the coordination mode and geometry around the zirconium center [10] [12] [13].
The thermal behavior of zirconium carboxyethyl acrylate is characterized by a complex multi-stage decomposition process that reflects the diverse structural components of the organometallic compound. Understanding the thermal stability and decomposition pathways is crucial for applications requiring elevated temperature exposure and for optimizing processing conditions [15] [16] [17].
Thermogravimetric analysis reveals a distinctive multi-stage decomposition profile for zirconium carboxyethyl acrylate, with each stage corresponding to specific molecular degradation processes. The thermal decomposition occurs through several distinct temperature-dependent pathways, ultimately leading to the formation of zirconium oxide as the final residue [16] [17] [18].
Initial Thermal Stability Region (Room Temperature - 100°C): The compound exhibits excellent thermal stability at ambient conditions, with minimal weight loss (0-5%) observed up to 100°C [1] [2]. This stability region corresponds to the loss of any residual moisture or volatile impurities present in the sample. The thermal stability in this range makes the compound suitable for room temperature storage and handling applications.
Solvent Evaporation Stage (100-200°C): The most significant initial weight loss occurs in the 100-200°C temperature range, accounting for 30-40% of the total sample mass [1] [2] [3]. This stage corresponds primarily to the evaporation of the n-propanol carrier solvent in which the compound is typically supplied as a 60% solution. The relatively low boiling point of n-propanol (97°C) is consistent with this temperature range for solvent removal [2] [19].
Initial Decomposition Onset (200-350°C): The onset of thermal decomposition of the organometallic framework begins around 200°C, with 10-20% weight loss observed in this temperature range [17] [18]. This stage is characterized by the initial breakdown of the weakest bonds in the structure, likely involving the decarboxylation of carboxylate groups and partial degradation of the organic ligand framework. The relatively high temperature required for decomposition onset indicates the thermal stability imparted by the coordination to the zirconium center [16] [20].
Major Decomposition Stage (350-500°C): The most significant structural decomposition occurs in the 350-500°C range, resulting in 40-50% weight loss [17] [18] [20]. This stage involves the extensive degradation of the organic ligand framework, including the breakdown of ester linkages, decarboxylation reactions, and fragmentation of the carbon backbone. The thermal decomposition in this range follows typical patterns observed for metal acrylate complexes, involving free radical mechanisms and chain scission processes [16] [20].
Secondary Decomposition and Carbonization (500-700°C): Continued heating in the 500-700°C range results in an additional 15-25% weight loss, corresponding to the complete decomposition of remaining organic components and the formation of carbonaceous residues [17] [18]. This stage involves the elimination of remaining organic fragments and the progressive formation of carbon-carbon bonds leading to carbonization processes.
Residue Formation (700-900°C): The final stage of thermal decomposition occurs above 700°C, with minimal additional weight loss (5-10%) as the remaining carbonaceous material is oxidized and the final zirconium oxide residue is formed [17] [18] [21]. The formation of crystalline zirconium dioxide represents the ultimate thermal decomposition product, with the oxide exhibiting high thermal stability and characteristic phase transitions depending on the specific temperature and atmosphere conditions [22] [21].
Differential Scanning Calorimetry analysis provides detailed information about the thermal transitions and energetic changes occurring during the thermal decomposition of zirconium carboxyethyl acrylate. The calorimetric profile reveals both endothermic and exothermic processes that characterize the various decomposition stages [15] [23] [24].
Solvent Evaporation Endotherm: The initial major thermal event observed in the Differential Scanning Calorimetry trace is an endothermic peak in the 100-150°C range, corresponding to the evaporation of n-propanol solvent [15] [23]. The enthalpy of this transition is proportional to the solvent content and provides a quantitative measure of the volatile component fraction in the sample.
Decomposition Onset Transitions: The onset of organic ligand decomposition is marked by a series of endothermic transitions beginning around 200°C [15] [24]. These transitions correspond to bond-breaking processes, including the cleavage of coordination bonds and the initial fragmentation of organic ligands. The endothermic nature of these processes reflects the energy required for bond dissociation.
Exothermic Decomposition Events: As the temperature increases beyond 300°C, the Differential Scanning Calorimetry profile shows increasingly exothermic character, indicating that the thermal decomposition processes become energetically favorable [15] [25] [23]. These exothermic events correspond to oxidative degradation processes, carbonization reactions, and the formation of more stable decomposition products.
Phase Transition Events: The formation of zirconium oxide is accompanied by characteristic thermal events related to phase transitions in the oxide structure [24] [21]. The crystallization of amorphous zirconium oxide to tetragonal and subsequently to monoclinic phases can be observed as distinct thermal signatures in the high-temperature region of the Differential Scanning Calorimetry trace [21] [22].
Activation Energy Determination: The analysis of Differential Scanning Calorimetry data at multiple heating rates allows for the calculation of activation energies for the various decomposition processes using methods such as the Kissinger equation [24] [25] [26]. These activation energy values provide quantitative measures of the thermal stability and decomposition kinetics, with typical values ranging from 80-220 kJ/mol for different stages of the decomposition process [27] [26].